molecular formula C20H23N3OS2 B2666171 N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide CAS No. 393572-99-1

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide

Cat. No. B2666171
M. Wt: 385.54
InChI Key: FVTPNZNYNNRYJF-UHFFFAOYSA-N
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Description

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide, commonly known as BTA-1, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

Quantum Theory of Atoms-in-Molecules Analysis

Adamantane-1,3,4-thiadiazole hybrid derivatives have been synthesized and analyzed using quantum theory of atoms-in-molecules (QTAIM) to characterize intra- and intermolecular interactions. These analyses provide insights into the orientation of amino groups and the strength of N–H⋯N hydrogen bonds among other noncovalent interactions, essential for understanding molecular stability and reactivity in crystal structures (El-Emam et al., 2020).

Synthesis and Antimicrobial Activity

Novel N-substituted benzimidazole-5(6)-carboxamide derivatives bearing the adamantane moiety have been synthesized. These compounds display significant antimicrobial activities, showcasing the potential of adamantane-based molecules in developing new antimicrobial agents (Soselia et al., 2020).

Catalytic Synthesis

Adamantane-1-carboxamides have been synthesized through reactions involving adamantane-1-carboxylic acid and aromatic amines, catalyzed by phosphorus trichloride. This method highlights the utility of adamantane-based carboxamides in organic synthesis, offering a pathway to diverse chemical structures (Shishkin et al., 2020).

Parallel Synthesis of Drug-like Derivatives

A general method for the parallel synthesis of drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives has been developed. This synthesis involves cyclization reactions that highlight the versatility of adamantane and thiadiazole moieties in the design and rapid synthesis of potential therapeutic agents (Park et al., 2009).

properties

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS2/c24-17(20-9-14-6-15(10-20)8-16(7-14)11-20)21-18-22-23-19(26-18)25-12-13-4-2-1-3-5-13/h1-5,14-16H,6-12H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVTPNZNYNNRYJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NN=C(S4)SCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide

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